molecular formula C5H3FINO B12364152 3-fluoro-4-iodo-3H-pyridin-6-one

3-fluoro-4-iodo-3H-pyridin-6-one

Cat. No.: B12364152
M. Wt: 238.99 g/mol
InChI Key: QKLTZMWOTFBGRY-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-3H-pyridin-6-one is a heterocyclic compound with the molecular formula C5H3FINO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and iodine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-iodo-3H-pyridin-6-one typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-3H-pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various nucleophiles. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-4-iodo-3H-pyridin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodo-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-fluoro-4-iodo-3H-pyridin-6-one include other halogenated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C5H3FINO

Molecular Weight

238.99 g/mol

IUPAC Name

3-fluoro-4-iodo-3H-pyridin-6-one

InChI

InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-3H

InChI Key

QKLTZMWOTFBGRY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1F)I

Origin of Product

United States

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